molecular formula C6H8BrClN2 B1655769 4-Bromophenylhydrazine hydrochloride CAS No. 41931-18-4

4-Bromophenylhydrazine hydrochloride

Cat. No.: B1655769
CAS No.: 41931-18-4
M. Wt: 223.50
InChI Key: RGGOWBBBHWTTRE-UHFFFAOYSA-N
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Description

4-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a brominated phenylhydrazine derivative, presenting as a colorless solid that dissolves in water, alcohols, and ethers. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenylhydrazine hydrochloride can be synthesized through the bromination of phenylhydrazine. The reaction involves treating phenylhydrazine with bromine in the presence of hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenylhydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4-bromophenylhydrazine derivatives.

  • Reduction: Production of 4-bromophenylhydrazine derivatives with reduced functional groups.

  • Substitution: Generation of substituted phenylhydrazine derivatives.

Scientific Research Applications

4-Bromophenylhydrazine hydrochloride is extensively used in scientific research across various fields:

  • Chemistry: It serves as a reagent in the synthesis of acylsulfonamides, acylsulfamides, and other organic compounds.

  • Biology: The compound is used in the study of enzyme mechanisms and inhibition.

  • Medicine: It is employed in the development of pharmaceuticals and drug discovery processes.

  • Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromophenylhydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Bromophenylhydrazine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 3-Bromophenylhydrazine hydrochloride, 2-Bromophenylhydrazine hydrochloride, and other brominated phenylhydrazines.

  • Uniqueness: The presence of the bromine atom at the 4-position of the phenyl ring distinguishes this compound from its analogs, affecting its reactivity and biological activity.

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Properties

IUPAC Name

(4-bromophenyl)hydrazine;hydrochloride
Source PubChem
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InChI

InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGOWBBBHWTTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883508
Record name Hydrazine, (4-bromophenyl)-, hydrochloride (1:1)
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Molecular Weight

223.50 g/mol
Source PubChem
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CAS No.

41931-18-4, 622-88-8
Record name Hydrazine, (4-bromophenyl)-, hydrochloride (1:?)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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